molecular formula C11H12BrNO B2858704 6-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 2091182-77-1

6-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B2858704
CAS RN: 2091182-77-1
M. Wt: 254.127
InChI Key: OIXRTVJUXOGARN-UHFFFAOYSA-N
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Description

6-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, commonly referred to as 6-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, is a heterocyclic compound with a wide range of potential applications in the scientific and medical fields. It is an organic compound that is composed of a benzene ring fused with a pyridine ring. The compound is found in two forms, the cis and trans isomers, which are mirror images of each other. This compound is highly reactive and is known to be used as a reactive intermediate in organic synthesis. It is also used as a starting material in the synthesis of various pharmaceuticals, such as antibiotics and anti-cancer drugs.

Scientific Research Applications

Synthesis and Chemical Properties

  • Friedländer Synthesis Adaptation : Yi Hu, Gang Zhang, and R. Thummel (2003) explored the Friedländer synthesis to incorporate 6-bromoquinoline into novel chelating ligands. Their work demonstrated the potential of 6-bromoquinoline derivatives in forming bidentate and tridentate complexes, which could have implications for materials science and coordination chemistry (Hu, Zhang, & Thummel, 2003).

  • Intermediate for Biologically Active Compounds : Wenhui Wang et al. (2015) described the synthesis of bromo-4-iodoquinoline, a crucial intermediate for creating various biologically active compounds. This process demonstrates the foundational role of such brominated isoquinolines in medicinal chemistry (Wang et al., 2015).

  • Photolabile Protecting Groups : The work by O. Fedoryak and T. M. Dore (2002) on the synthesis and photochemistry of a new photolabile protecting group based on 8-bromo-7-hydroxyquinoline highlights the utility of brominated hydroxyquinolines in developing sensitive caging groups for biological messengers. This research is particularly relevant for controlled release in biochemical experiments (Fedoryak & Dore, 2002).

  • Novel Synthetic Pathways : A. Mohammadi and S. S. S. Hossini (2011) demonstrated a KAl(SO4)2·12H2O (Alum) catalyzed one-pot synthesis of quinazolinone derivatives, including 6-bromo-2-propyl-3-p-tolylquinazolin-4(3H)-one. Their findings contribute to the development of efficient synthetic routes for heterocyclic compounds, which are crucial in pharmaceutical research (Mohammadi & Hossini, 2011).

properties

IUPAC Name

6-bromo-3,3-dimethyl-2,4-dihydroisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-11(2)6-7-5-8(12)3-4-9(7)10(14)13-11/h3-5H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXRTVJUXOGARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=CC(=C2)Br)C(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one

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